molecular formula C10H6FN3 B061839 4-Fluoro-2-imidazol-1-yl-benzonitrile CAS No. 190198-07-3

4-Fluoro-2-imidazol-1-yl-benzonitrile

Cat. No. B061839
M. Wt: 187.17 g/mol
InChI Key: KIAGKWXZHXQVND-UHFFFAOYSA-N
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Description

4-Fluoro-2-imidazol-1-yl-benzonitrile (FIIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FIIN is a heterocyclic compound with a molecular formula of C9H6FN3, and a molecular weight of 181.16 g/mol. The compound is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents.

Scientific Research Applications

4-Fluoro-2-imidazol-1-yl-benzonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of several kinases, including FLT3, TRK, and ALK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 4-Fluoro-2-imidazol-1-yl-benzonitrile involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This leads to inhibition of cell growth and proliferation, and ultimately cell death. The specificity of 4-Fluoro-2-imidazol-1-yl-benzonitrile for certain kinases makes it a promising candidate for targeted therapy.

Biochemical And Physiological Effects

4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to have significant effects on cellular processes, including cell cycle progression, apoptosis, and autophagy. Inhibition of FLT3 by 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to induce apoptosis in FLT3-dependent leukemia cells. Additionally, 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to inhibit tumor growth in xenograft models of lung cancer and neuroblastoma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Fluoro-2-imidazol-1-yl-benzonitrile in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, the potency of 4-Fluoro-2-imidazol-1-yl-benzonitrile can also be a limitation, as high concentrations of the compound may lead to off-target effects.

Future Directions

There are several future directions for research involving 4-Fluoro-2-imidazol-1-yl-benzonitrile. One area of interest is the development of 4-Fluoro-2-imidazol-1-yl-benzonitrile analogs with improved potency and selectivity. Additionally, the use of 4-Fluoro-2-imidazol-1-yl-benzonitrile in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of 4-Fluoro-2-imidazol-1-yl-benzonitrile in other cellular processes, such as DNA damage response and immune system regulation, warrants further investigation.
Conclusion:
In conclusion, 4-Fluoro-2-imidazol-1-yl-benzonitrile is a promising compound with potential applications in medicinal chemistry. The compound's specificity for certain kinases makes it a promising candidate for targeted therapy, and its effects on cellular processes have been extensively studied. Further research is needed to fully understand the potential of 4-Fluoro-2-imidazol-1-yl-benzonitrile in the treatment of cancer and other diseases.

properties

CAS RN

190198-07-3

Product Name

4-Fluoro-2-imidazol-1-yl-benzonitrile

Molecular Formula

C10H6FN3

Molecular Weight

187.17 g/mol

IUPAC Name

4-fluoro-2-imidazol-1-ylbenzonitrile

InChI

InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H

InChI Key

KIAGKWXZHXQVND-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

synonyms

4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of imidazole (4.45 g, 65.4 mmol) in tetrahydrofuran (30 mL) and dimethylformamide (10 mL) was added potassium carbonate (9.95 g, 72 mmol) and the mixture was stirred for 30 min at room temp. To this was added 2,4-difluorobenzonitrile (10.0 g, 72 mmol) and the mixture stirred at 90° C. for 3 h then at room temp for 2 days. The mixture was filtered and concentrated and the residue was purified by flash chromatography (SiO2) eluting with 20% to 70% ethyl acetate/hexane to give the title compound as white needles (1.1 g, 9% yield). 1H-NMR (500 MHz, CDCl3) δ ppm: 7.94 (1H, s), 7.84 (1H, dd, J=8.7, 5.6 Hz), 7.37 (1H, t, J=8.7, 5.6 Hz), 7.37 (1H, t, J=1.4 Hz), 7.29 (1H, t, J=1.1 Hz), 7.27–7.21 (2H, m). LCMS [M+H]+ calcd for C10H7N3F: 188.058; found: 188.12.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
9%

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